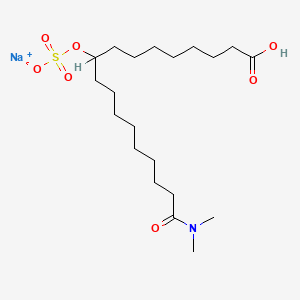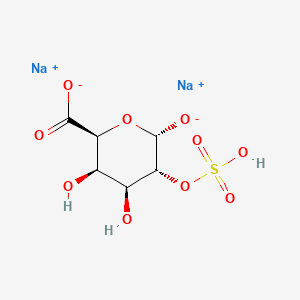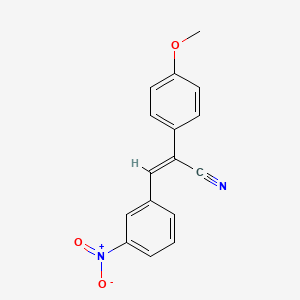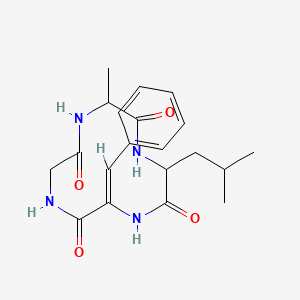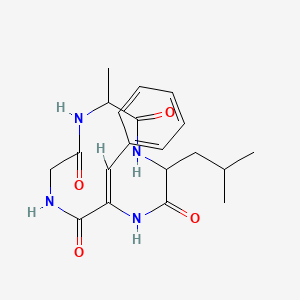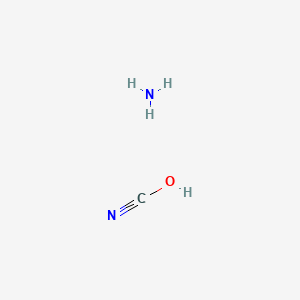
(R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound that features a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the protection of an amino group using the trichloroethoxycarbonyl (Troc) group. One common method involves reacting (2,2,2-trichloroethoxy)methyl chloride with an amine to form the protected amine. This intermediate can then be further reacted with phenylacetic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trichloroethoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in the presence of acetic acid are often used to remove the Troc group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines.
Aplicaciones Científicas De Investigación
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the Troc group, the free amine can interact with enzymes, proteins, and other biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
(2,2,2-Trichloroethoxy)methoxyamine: A similar compound used in the synthesis of antibacterial agents.
(2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Another compound featuring the Troc group, used in peptide synthesis.
Uniqueness
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a protecting group in organic synthesis highlight its importance in scientific research.
Propiedades
Número CAS |
26553-34-4 |
|---|---|
Fórmula molecular |
C11H10Cl3NO4 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
Clave InChI |
LROKCBKQEZCUKI-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


